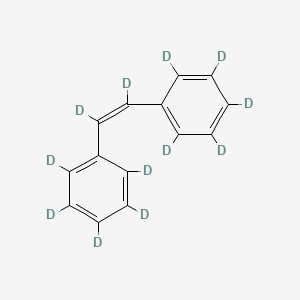

cis-Stilbene-D12

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cis-Stilbene-D12: is a deuterated form of cis-stilbene, a compound belonging to the stilbene family. Stilbenes are organic compounds characterized by a 1,2-diphenylethene structure. The deuterated version, this compound, is particularly valuable in scientific research due to its unique properties, such as enhanced stability and distinct spectroscopic characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hydrosilylation-Protodesilylation of Diarylalkynes: This method involves the hydrosilylation of diarylalkynes followed by protodesilylation to yield cis-stilbene analogues.

Industrial Production Methods: Industrial production of cis-Stilbene-D12 typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of transition metal catalysts in cross-coupling reactions is common in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: cis-Stilbene-D12 can undergo oxidation reactions to form stilbene oxides.

Reduction: Reduction of this compound can yield the corresponding saturated hydrocarbons.

Substitution: Substitution reactions can introduce various functional groups into the stilbene structure, enhancing its chemical versatility.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution.

Major Products:

Oxidation: Stilbene oxides.

Reduction: Saturated hydrocarbons.

Substitution: Functionalized stilbene derivatives.

Wissenschaftliche Forschungsanwendungen

cis-Stilbene-D12 has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

Biology: Employed in the study of biological pathways and interactions due to its stable isotopic labeling.

Medicine: Investigated for its potential anticancer properties and as a component in drug design.

Industry: Utilized in the development of materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism by which cis-Stilbene-D12 exerts its effects involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce oxidative stress and redox imbalance in cancer cells, leading to cell death . The presence of deuterium atoms enhances its stability and allows for detailed mechanistic studies using spectroscopic techniques.

Vergleich Mit ähnlichen Verbindungen

cis-Stilbene-D12 can be compared with other stilbene derivatives such as:

trans-Stilbene: The trans isomer of stilbene, which is more thermodynamically stable and exhibits different biological activities.

Resveratrol: A naturally occurring stilbene with significant antioxidant and anticancer properties.

Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and distinct spectroscopic properties, making it a valuable tool in scientific research.

Biologische Aktivität

cis-Stilbene-D12, a deuterated derivative of stilbene, has garnered attention in scientific research for its unique isotopic labeling and potential biological activities. This compound serves as a model in various studies, particularly in chemistry and biology, due to its stable isotopic properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

This compound is characterized by its deuterated structure, which enhances its stability and makes it an ideal candidate for studying reaction mechanisms and kinetics. The compound's mechanism of action involves interactions with various molecular targets, particularly in cancer cells. Research indicates that this compound induces oxidative stress and disrupts redox balance within these cells, leading to apoptosis (programmed cell death) .

| Property | Value |

|---|---|

| Molecular Formula | C14H12D12 |

| Molecular Weight | 222.31 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents |

Biological Activities

Research has demonstrated that stilbene derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that stilbene compounds can inhibit cancer cell proliferation. The presence of hydroxyl groups is crucial for their anticancer properties .

- Anti-inflammatory Effects : Stilbene derivatives have been noted for their ability to inhibit inflammatory pathways, particularly through the modulation of NF-κB signaling .

- Antimicrobial Properties : There is evidence supporting the antimicrobial effects of stilbenes against various pathogens .

Case Studies

- Anticancer Research : A study investigating the effects of stilbene derivatives on cancer cells found that this compound significantly reduced cell viability in several cancer lines through mechanisms involving oxidative stress .

- Neuroprotective Effects : In experimental models, stilbene compounds have shown promise in protecting neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .

- Inflammation Inhibition : Research highlighted the ability of hydroxylated stilbenes to inhibit COX-2 enzyme activity, which is pivotal in inflammatory responses. The study demonstrated that this compound could serve as a lead compound for developing anti-inflammatory drugs .

Applications in Drug Design

Due to its biological activities, this compound is being explored as a potential scaffold for drug design. Its ability to modulate various biological pathways makes it a candidate for developing therapeutics targeting cancer and inflammatory diseases.

Table 2: Potential Applications of this compound

| Application Area | Description |

|---|---|

| Anticancer Therapy | Development of drugs targeting cancer cell growth |

| Anti-inflammatory Drugs | Formulation of compounds to reduce inflammation |

| Antimicrobial Agents | Creation of new antibiotics based on stilbene structure |

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[(Z)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11-/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-PUJLZZKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/[2H])\C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.